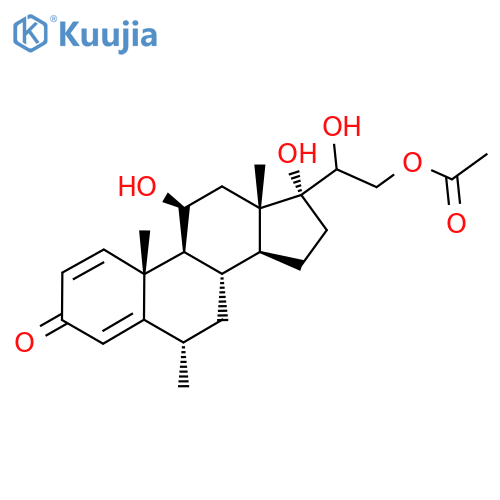Cas no 151003-82-6 (11β,17,20-Trihydroxy-6a-methyl-3-oxo-pregna-1,4-dien-21-yl Acetate)

11β,17,20-Trihydroxy-6a-methyl-3-oxo-pregna-1,4-dien-21-yl Acetate 化学的及び物理的性質
名前と識別子
-
- Methylprednisolone acetate impurity A [EP]
- 11β,17,20-Trihydroxy-6a-methyl-3-oxo-pregna-1,4-dien-21-yl Acetate
-
- インチ: 1S/C24H34O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19-21,27-29H,6,8-9,11-12H2,1-4H3/t13-,16-,17-,19-,20?,21+,22-,23-,24-/m0/s1
- InChIKey: PISINOWVXAIVLQ-BJMGDWJDSA-N
- ほほえんだ: O[C@]1(C(COC(C)=O)O)CC[C@H]2[C@@H]3C[C@H](C)C4=CC(C=C[C@]4(C)[C@H]3[C@H](C[C@@]21C)O)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 817
- トポロジー分子極性表面積: 104
- 疎水性パラメータ計算基準値(XlogP): 1.8
11β,17,20-Trihydroxy-6a-methyl-3-oxo-pregna-1,4-dien-21-yl Acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T794650-10mg |
11β,17,20-Trihydroxy-6a-methyl-3-oxo-pregna-1,4-dien-21-yl Acetate |
151003-82-6 | 10mg |
$ 190.00 | 2023-04-16 | ||
| TRC | T794650-50mg |
11β,17,20-Trihydroxy-6a-methyl-3-oxo-pregna-1,4-dien-21-yl Acetate |
151003-82-6 | 50mg |
$ 873.00 | 2023-04-16 | ||
| TRC | T794650-100mg |
11β,17,20-Trihydroxy-6a-methyl-3-oxo-pregna-1,4-dien-21-yl Acetate |
151003-82-6 | 100mg |
$ 1200.00 | 2023-09-05 |
11β,17,20-Trihydroxy-6a-methyl-3-oxo-pregna-1,4-dien-21-yl Acetate 関連文献
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
11β,17,20-Trihydroxy-6a-methyl-3-oxo-pregna-1,4-dien-21-yl Acetateに関する追加情報
Chemical Profile of 11β,17,20-Trihydroxy-6a-methyl-3-oxo-pregna-1,4-dien-21-yl Acetate (CAS No. 151003-82-6)
11β,17,20-Trihydroxy-6a-methyl-3-oxo-pregna-1,4-dien-21-yl Acetate, identified by its CAS number 151003-82-6, is a compound of significant interest in the field of steroid chemistry and pharmaceutical research. This compound belongs to the pregnane class of steroids, characterized by a specific molecular structure that includes multiple hydroxyl and ketone functional groups. The presence of these groups contributes to its unique reactivity and biological potential, making it a subject of extensive study in both academic and industrial settings.
The molecular formula of this compound is C₂₁H₃₀O₅, reflecting its complex composition and the presence of oxygen atoms in various functional groups. The structural arrangement of the molecule, particularly the 11β-hydroxyl group, the 17α-hydroxyl group, the 20α-hydroxyl group, and the 3-keto group, as well as the 6a-methyl substitution, plays a crucial role in determining its biological activity. These features are reminiscent of several naturally occurring steroids, suggesting potential applications in modulating endocrine pathways and exploring therapeutic interventions.
In recent years, there has been growing interest in synthetic derivatives of steroids due to their diverse pharmacological properties. The compound 11β,17,20-Trihydroxy-6a-methyl-3-oxo-pregna-1,4-dien-21-yl Acetate has been studied for its potential role in anti-inflammatory and immunomodulatory applications. Research indicates that compounds with similar structural motifs may interact with nuclear receptors such as the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR), leading to modulation of gene expression and subsequent biological effects.
One of the most compelling aspects of this compound is its resemblance to certain corticosteroids. The acetylated derivative at the 21-position enhances stability while retaining key pharmacophoric elements necessary for receptor binding. Studies have demonstrated that modifications in this region can significantly alter binding affinity and metabolic clearance rates, making it a valuable scaffold for drug development. The acetate ester form also suggests potential for controlled release mechanisms, which could be exploited in formulations designed for prolonged therapeutic action.
The synthesis of 11β,17,20-Trihydroxy-6a-methyl-3-oxo-pregna-1,4-dien-21-yl Acetate involves multi-step organic transformations that require precise control over reaction conditions. Key steps include hydroxylation at specific positions using advanced catalytic methods or enzymatic approaches, followed by oxidation to introduce the ketone functionality. The introduction of the 6a-methyl group typically requires protecting group strategies to prevent unwanted side reactions during synthesis. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.
From a pharmaceutical perspective, understanding the stereochemistry of this compound is essential for optimizing its biological activity. The configuration at the 11β-position, for instance, can significantly influence receptor binding affinity and metabolic stability. Similarly, the relative orientation of hydroxyl groups impacts interactions with enzymes such as cytochrome P450 oxidases, which are responsible for drug metabolism. These factors are critical considerations when designing derivatives with enhanced pharmacological profiles.
Recent preclinical studies have explored the potential of analogs derived from this compound in treating conditions associated with dysregulated inflammatory responses. For example, modifications aimed at enhancing binding affinity to GR while minimizing side effects have shown promise in models of autoimmune diseases. Additionally, structural variations have been investigated for their ability to modulate mineralocorticoid receptor activity independently from glucocorticoid receptor interactions, which could lead to more targeted therapies with reduced corticosteroid-related adverse effects.
The role of computational modeling in studying compounds like 11β,17,20-Trihydroxy-6a-methyl-3-oxo-pregna-1,4-dien-21-yl Acetate cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations provide insights into how these molecules interact with biological targets at an atomic level. These computational approaches complement experimental data by predicting binding modes and identifying key residues involved in receptor interactions. Such integrative studies accelerate the discovery process by allowing researchers to design more effective derivatives based on predictive models.
In conclusion,11β,17,20-Trihydroxy-6a-methyl-3-oxo-pregna-1,4-dien-21-y l Acetate (CAS No. 151003-82-6) represents a fascinating compound with significant potential in pharmaceutical development. Its structural complexity and biological relevance make it a valuable scaffold for exploring new therapeutic strategies targeting endocrine-related disorders. As research continues to uncover novel applications for steroid derivatives,this compound will likely remain at the forefront of investigations aimed at improving human health through innovative chemical solutions.
151003-82-6 (11β,17,20-Trihydroxy-6a-methyl-3-oxo-pregna-1,4-dien-21-yl Acetate) 関連製品
- 160648-06-6(3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid)
- 2025044-19-1(1-(1-methoxypropan-2-yl)azetidin-2-ylmethanamine)
- 100036-64-4(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde)
- 476276-63-8(3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide)
- 37140-96-8(2-Methyl-N-(2-phenylethyl)prop-2-enamide)
- 1190299-36-5(3-(5-fluoro-2-hydroxyphenyl)prop-2-enal)
- 59448-25-8((2,2'-Bipyridine)diiodonickel)
- 2228538-96-1(2,4-difluoro-6-1-(hydroxymethyl)cyclobutylphenol)
- 1444006-57-8(Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 4,9-dibromo-2,7-didodecyl-)
- 351192-14-8(3,3-Difluoro-4-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one)